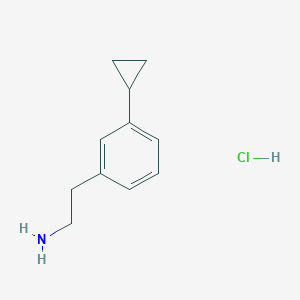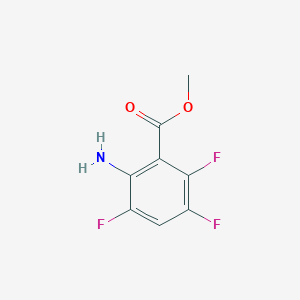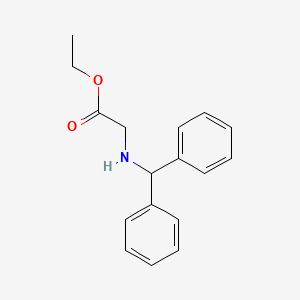![molecular formula C12H22BNO2 B15306928 (3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B15306928.png)
(3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine is a chemical compound that belongs to the class of organoboron compounds It features a piperidine ring substituted with a boronate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine typically involves the reaction of piperidine derivatives with boronic acid or boronate esters. One common method is the condensation reaction between piperidine-3-carbaldehyde and tetramethyl-1,3,2-dioxaborolane under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and improves safety.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced to form the corresponding piperidine derivative.
Substitution: The boronate ester group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Palladium catalysts in the presence of base, such as potassium carbonate, in organic solvents like toluene or ethanol.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidine compounds, depending on the coupling partner used.
Applications De Recherche Scientifique
(3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for various enzymes and receptors.
Material Science: Utilized in the synthesis of boron-containing polymers and materials with unique electronic properties.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalytic process.
Mécanisme D'action
The mechanism of action of (3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through its boronate ester group. This interaction can inhibit the activity of the target protein, leading to therapeutic effects. The boronate ester group can also form reversible covalent bonds with nucleophilic residues in proteins, such as serine or threonine, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3E)-3-[(dimethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine
- (3E)-3-[(trimethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine
- (3E)-3-[(tetraethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine
Uniqueness
(3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The tetramethyl substitution on the boronate ester group enhances its stability and reactivity, making it a valuable intermediate in various chemical transformations. Additionally, its ability to participate in a wide range of reactions, such as oxidation, reduction, and substitution, makes it a versatile compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C12H22BNO2 |
|---|---|
Poids moléculaire |
223.12 g/mol |
Nom IUPAC |
(3E)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine |
InChI |
InChI=1S/C12H22BNO2/c1-11(2)12(3,4)16-13(15-11)8-10-6-5-7-14-9-10/h8,14H,5-7,9H2,1-4H3/b10-8+ |
Clé InChI |
UQEQCMGUFUZYKQ-CSKARUKUSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)/C=C/2\CCCNC2 |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C=C2CCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[(2-bromo-5-chlorophenyl)methyl]-N-methylcarbamate](/img/structure/B15306864.png)
![3-[4-(Difluoromethyl)phenyl]-5-methylaniline](/img/structure/B15306881.png)

![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide hydrochloride](/img/structure/B15306898.png)




![2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid hydrochloride](/img/structure/B15306938.png)

![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-fluoro-1-benzothiophen-3-yl)propanoicacid](/img/structure/B15306948.png)

